molecular formula C₉₇H₁₇₃N₅₁O₂₄ B612649 HIV-1 rev Protein (34-50) CAS No. 141237-50-5

HIV-1 rev Protein (34-50)

Katalognummer: B612649
CAS-Nummer: 141237-50-5
Molekulargewicht: 2437.74
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Eigenschaften

CAS-Nummer

141237-50-5

Molekularformel

C₉₇H₁₇₃N₅₁O₂₄

Molekulargewicht

2437.74

Sequenz

One Letter Code: TRQARRNRRRRWRERQR

Synonyme

HIV-1 rev Protein (34-50)

Herkunft des Produkts

United States

Beschreibung

Overview of HIV-1 Rev Protein Function in HIV-1 Replication Cycle

The HIV-1 Rev protein is a 116-amino acid trans-acting regulatory protein that is indispensable for the virus's replication. wikipedia.orgbsmiab.org Its primary function is to mediate the export of unspliced and singly spliced viral messenger RNAs (mRNAs) from the nucleus to the cytoplasm of the host cell. wikipedia.orguniprot.org In the early phase of the HIV-1 life cycle, viral mRNAs are completely spliced, leading to the production of regulatory proteins like Tat and Rev itself. wikipedia.orgmdpi.com However, the viral structural proteins (Gag, Pol, and Env), necessary for the assembly of new virus particles, are encoded by unspliced and singly spliced mRNAs. bsmiab.orgmdpi.com These larger, intron-containing mRNAs are normally retained in the nucleus by the host cell's splicing machinery and targeted for degradation. core.ac.uknih.gov

Rev overcomes this cellular barrier by binding to a specific RNA sequence present on these unspliced and singly spliced viral transcripts, known as the Rev Response Element (RRE). wikipedia.orgoup.com This interaction facilitates the transport of these viral mRNAs out of the nucleus through the cellular Crm1 export pathway. nih.gov Once in the cytoplasm, these mRNAs can be translated into the structural and enzymatic proteins required for the formation of new, infectious virions. mdpi.com Therefore, Rev's activity marks a crucial switch from the early to the late phase of viral gene expression, enabling the production of the components necessary for viral assembly and propagation. wikipedia.org

Identification and Functional Significance of HIV-1 Rev Protein (34-50)

The peptide segment spanning amino acids 34 to 50 of the HIV-1 Rev protein is a region of intense scientific interest due to its critical and dual functions. This segment is characterized as an arginine-rich motif (ARM) and serves as both the nuclear localization signal (NLS) and a primary component of the RNA-binding domain. biorxiv.orgasm.org

The arginine-rich nature of this domain is fundamental to its ability to interact with the negatively charged phosphate (B84403) backbone of RNA, specifically the RRE. core.ac.uk This binding is highly specific and essential for the subsequent export of the viral mRNA. nih.gov Furthermore, this same segment acts as an NLS, a molecular "zip code" that directs the Rev protein from the cytoplasm, where it is synthesized, into the nucleus, where it needs to act. wikipedia.orgnih.gov This nuclear import is a prerequisite for its function, as the unspliced viral mRNAs it targets are located within the nucleus. The colocalization of the NLS and the RNA-binding activity within the same short peptide sequence is a notable feature of the Rev protein. nih.gov Studies have shown that this domain is intrinsically disordered in its free state but undergoes a conformational change, folding into an alpha-helix upon binding to the RRE. core.ac.uknih.gov This induced-fit mechanism is crucial for the stable formation of the Rev-RRE complex. core.ac.uk

Historical Context of Research on HIV-1 Rev Protein Domains

The understanding of the HIV-1 Rev protein and its functional domains has evolved through years of research. Initially, a novel protein involved in the translation of Gag and Env mRNA was identified and named Art (anti-repression transactivator). wikipedia.org Subsequent research suggested its involvement in regulating RNA splicing, leading to its renaming as Trs (transregulator of splicing). wikipedia.org As its multiple functions in regulating the expression of virion proteins became clearer, it was finally named Rev (regulator of expression of virion proteins). wikipedia.org

Early studies focused on identifying the regions of the Rev protein responsible for its activity. Through mutational analysis, researchers pinpointed distinct domains critical for its function. A key discovery was the identification of the arginine-rich motif as the region responsible for both nuclear localization and RNA binding. capes.gov.br This established the dual functionality of this specific segment. Further investigations characterized the nuclear export signal (NES), a leucine-rich sequence in the C-terminal region of the protein, which is responsible for the export of the Rev-RRE complex from the nucleus. wikipedia.org The discovery that Rev shuttles between the nucleus and the cytoplasm was a significant breakthrough, highlighting its dynamic nature. wikipedia.organnualreviews.org The elucidation of the structure of the Rev protein and its interaction with the RRE has been advanced by techniques such as NMR spectroscopy and X-ray crystallography, revealing the conformational changes that occur upon RNA binding. core.ac.ukpdbj.orgelifesciences.org

Structural Characterization of Hiv 1 Rev Protein 34 50

Conformational Analysis of HIV-1 Rev Protein (34-50)

The three-dimensional structure of the HIV-1 Rev protein (34-50) is not static but rather exists in a dynamic equilibrium of conformations, significantly influenced by its molecular environment.

Solution-State Conformations and α-Helical Propensity

In an aqueous solution, the HIV-1 Rev (34-50) peptide is largely disordered, exhibiting negligible α-helicity (less than 6%). uq.edu.aunih.gov However, it possesses a significant propensity to adopt an α-helical conformation. uq.edu.aunih.gov This helical structure becomes pronounced in the presence of organic solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or when bound to its RNA target, the RRE. uq.edu.auuq.edu.au Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the solution structure, revealing that an α-helix spans the residues that constitute both the RNA-binding and nuclear localization domains of the full Rev protein. uq.edu.au Upon binding to the RRE, the peptide undergoes a crucial coil-to-helix transition, fitting into the major groove of the RNA. core.ac.ukcore.ac.uk

Conformational Dynamics and Flexibility

The inherent flexibility of the Rev (34-50) peptide is a key feature of its function. In its unbound state, the peptide's disordered nature allows it to explore a wide conformational space. core.ac.uknih.gov This intrinsic disorder is a common characteristic of arginine-rich motifs. nih.govcore.ac.uk The transition to a structured α-helix upon binding to the RRE is a classic example of an induced-fit mechanism, where the interaction with the binding partner stabilizes a specific conformation. core.ac.ukpnas.org This conformational change is not only crucial for high-affinity binding but also for the subsequent assembly of the Rev-RRE ribonucleoprotein complex. capes.gov.brmdpi.com Molecular dynamics simulations have further contributed to understanding the dynamic nature of this peptide and its interactions. pnas.orguni-duesseldorf.denih.gov

Influence of Environmental Factors on Structure

The conformation of the Rev (34-50) peptide is highly sensitive to its environment. The presence of TFE, a solvent known to promote helical structures, significantly increases the α-helicity of the peptide in solution. uq.edu.auuq.edu.au The most profound environmental influence, however, is the interaction with its biological partner, the RRE RNA. This interaction dramatically stabilizes the α-helical conformation. capes.gov.brpnas.org The binding is also temperature-dependent, with the stability of the peptide's helical structure correlating with its RNA-binding specificity in vitro. capes.gov.br Furthermore, the ionic strength and pH of the solution can also be expected to influence the conformation, given the high density of charged arginine residues.

Identification of Critical Residues within HIV-1 Rev Protein (34-50) for Structure

Specific amino acid residues within the 34-50 sequence play pivotal roles in both maintaining the structural integrity of the peptide and mediating its interaction with the RRE.

Role of Arginine-Rich Motif (ARM)

The arginine-rich motif (ARM), spanning residues 35-50, is the hallmark of this peptide segment and is indispensable for its function. nih.govasm.orglife-science-alliance.org This motif is characterized by a high concentration of arginine residues, which are crucial for RNA binding. capes.gov.brasm.org Mutational studies have demonstrated that several arginines (specifically Arg35, Arg38, Arg39, and Arg44) are critical for high-affinity and specific binding to the RRE. capes.gov.brasm.org These arginine side chains are thought to make direct contact with the RNA, with their positive charges interacting with the negatively charged phosphate (B84403) backbone of the RRE. uq.edu.aucapes.gov.br The specific arrangement of these arginines within the α-helical structure positions them for optimal interaction within the major groove of the RRE. uq.edu.aucore.ac.uk

Functional Contributions of Hiv 1 Rev Protein 34 50 to Rev Activity

Role in Nuclear Localization Signal (NLS) Activity

The Rev (34-50) sequence serves as a non-classical nuclear localization signal (NLS), directing the protein from its site of synthesis in the cytoplasm into the nucleus where it engages with its viral RNA targets. nih.govresearchgate.net This translocation is a receptor-mediated process crucial for initiating Rev's post-transcriptional regulatory functions.

The nuclear import of Rev is primarily mediated by the direct interaction of its (34-50) NLS with the nuclear import receptor importin-β (also known as KPNB1). nih.gov Unlike classical NLS-containing proteins that typically require an adapter protein like importin-α, Rev binds directly to importin-β. embopress.org This interaction is highly specific and is contingent on the integrity of the arginine-rich sequence within the (34-50) domain; mutations in this region can abolish the binding.

Biochemical and biophysical studies have revealed that importin-β can bind two Rev monomers through independent sites, an atypical stoichiometry compared to most of its other cargoes. Peptide scanning and mutational analyses have identified the N-terminal tip of Rev's α-helix within the (34-50) ARM as a primary epitope for importin-β binding. The binding of Rev to importin-β is notably inhibited by importin-α, suggesting a unique import pathway that bypasses the standard heterodimeric import complex. Once the Rev-importin-β complex translocates into the nucleus, the association is disrupted by the small GTPase Ran in its GTP-bound state, releasing Rev into the nucleoplasm to perform its functions. While importin-β is a primary mediator, other transport receptors, including transportin-1, have also been implicated in Rev nuclear import, suggesting that the pathway may exhibit host cell-type dependency.

The (34-50) NLS is both necessary and sufficient to drive nuclear import. In vitro import assays using digitonin-permeabilized cells have demonstrated that the nuclear import of Rev is dependent on this NLS domain. While direct, universally standardized quantitative values for translocation efficiency are not extensively documented, the functional consequence of this NLS is evident. The robust accumulation of Rev in the nucleus and nucleolus in infected cells underscores the high efficiency of the import process directed by the (34-50) motif. The efficiency is such that Rev's steady-state localization is predominantly nuclear, a prerequisite for its role in viral RNA export. Studies using Rev mutants have shown that alterations within the (34-50) sequence lead to cytoplasmic retention of the protein, rendering it non-functional and highlighting the critical contribution of this domain to efficient nuclear translocation.

Mechanism of Nuclear Import Receptor Binding

Contribution to Rev-RNA Recognition and Binding

The same arginine-rich motif (34-50) that functions as an NLS also serves as the primary RNA-binding domain (RBD) of Rev. This dual function is a hallmark of the protein, directly linking its nuclear import to its capacity to recognize and bind its specific RNA target, the Rev Response Element (RRE). nih.gov

The Rev (34-50) ARM mediates high-affinity, sequence-specific binding to the RRE, a complex ~350-nucleotide structured RNA element present in unspliced and singly-spliced HIV-1 transcripts. The initial and most critical contact point is a purine-rich "bubble" structure within a region of the RRE known as stem-loop IIB. nih.govoup.com

Structural studies have shown that the α-helical ARM peptide fits into the widened major groove of the RRE's stem-loop IIB. This interaction is stabilized by a combination of specific hydrogen bonds between arginine side chains and the guanine (B1146940) bases within the bubble, as well as electrostatic interactions with the phosphate (B84403) backbone of the RNA. The specificity of this interaction is paramount; mutations within the (34-50) ARM or the RRE stem-loop IIB can significantly impair or completely abrogate binding, thereby inhibiting Rev function and viral replication.

The interaction between the Rev (34-50) peptide and the RRE has been characterized kinetically, revealing a high-affinity binding event. Studies using a peptide corresponding to this region have determined the dissociation constant (Kd) to be in the low nanomolar range, underscoring the stability of the complex. The binding process itself has been described as a two-step mechanism, involving an initial diffusion-controlled encounter followed by a conformational rearrangement or isomerization of the RNA-protein complex.

Single-molecule fluorescence studies analyzing the binding of full-length Rev to the full RRE have provided detailed microscopic rate constants. These studies show that the initial "nucleating" Rev monomer binds rapidly, and subsequent monomers are recruited at comparable or even faster rates due to cooperative interactions.

Table 1: Kinetic Parameters of HIV-1 Rev Binding to the Rev Response Element (RRE)

Interacting Molecules Method Association Rate (kon) Dissociation Rate (koff) Dissociation Constant (Kd)
Rev peptide (34-50) & RRE-72AP Stopped-flow fluorescence Two-step process - ~20 nM
1st Rev monomer & full RRE Single-molecule TIRF 4.0 x 107 M-1s-1 0.01 s-1 0.26 nM
2nd Rev monomer & Rev-RRE Single-molecule TIRF 2.3 x 108 M-1s-1 0.18 s-1 0.77 nM
3rd Rev monomer & Rev2-RRE Single-molecule TIRF 1.8 x 108 M-1s-1 0.22 s-1 1.2 nM
4th Rev monomer & Rev3-RRE Single-molecule TIRF 1.1 x 108 M-1s-1 0.14 s-1 1.3 nM

Data compiled from multiple research findings. pnas.org

Specificity of Rev Response Element (RRE) Binding

Involvement in Rev Oligomerization and Assembly on RRE

The function of Rev is not mediated by a single protein molecule but by a homo-oligomeric complex that assembles on the RRE. The binding of the first Rev monomer via its (34-50) ARM to the high-affinity site on the RRE is the critical nucleation event that triggers the cooperative assembly of subsequent Rev molecules. nih.govpnas.org

The stoichiometry of the fully assembled complex can vary, with reports suggesting that anywhere from four to as many as eight or more Rev monomers can bind to a single RRE molecule. pnas.orgnih.govmdpi.com This cooperative assembly process, initiated by the specific RNA recognition of the (34-50) domain, is ultimately responsible for creating a surface that can effectively recruit cellular export factors, such as Crm1, to transport the viral RNA out of the nucleus.

Table 2: Stoichiometry and Cooperativity of Rev-RRE Assembly

Parameter Finding Significance
Nucleation Site High-affinity binding of Rev (34-50) ARM to RRE stem-loop IIB. nih.govoup.com Initiates the entire assembly process.
Stoichiometry Reports range from 4 to over 10 Rev monomers per full-length RRE. nih.govmdpi.com A multimeric complex is required for export function.
Cooperativity Binding of subsequent Rev monomers is facilitated by protein-protein interactions. nih.govpnas.org Ensures rapid and stable formation of the functional RNP complex.
Assembly Model The RRE acts as a scaffold to guide the ordered assembly of the Rev oligomer. nih.govpnas.org The RNA architecture dictates the final structure of the export-competent complex.

Mechanism of Peptide-Mediated Self-Association

The self-association of Rev monomers on the Rev Response Element (RRE) RNA is a crucial step for its function. The Rev (34-50) peptide, which constitutes the ARM, is central to this process. The initial event in the assembly of the functional Rev-RRE ribonucleoprotein (RNP) complex is the binding of a Rev monomer to a high-affinity site on the RRE. pnas.orgmdpi.com This interaction is primarily mediated by the arginine-rich ARM of the Rev protein. nih.gov

The binding of the Rev (34-50) region to the RRE is not a simple lock-and-key mechanism. It is a dynamic process that involves coupled folding and binding. mdpi.com In its unbound state, the Rev (34-50) peptide exhibits little to no α-helical structure in an aqueous environment. pnas.org However, upon binding to its RNA target, the RRE, it undergoes a conformational change and adopts an α-helical structure. mdpi.compnas.org This induced folding is critical for the specific recognition of the RRE and the stability of the complex. mdpi.com

The self-association is a cooperative process. oup.com The binding of the first Rev molecule to the high-affinity site on the RRE facilitates the binding of subsequent Rev molecules to adjacent, lower-affinity sites. pnas.orgmdpi.com This cooperativity is driven by both Rev-Rev protein interactions and Rev-RRE interactions. pnas.orgnih.gov The oligomerization domains that flank the ARM are crucial for stabilizing these Rev-Rev interactions. mdpi.comnih.gov This sequential and cooperative assembly ensures the formation of a stable, multimeric Rev-RRE complex necessary for nuclear export. pnas.org

Stoichiometry of Oligomeric Complexes

The assembly of the Rev-RRE complex involves the sequential addition of Rev monomers, leading to the formation of oligomeric structures with varying stoichiometries. pnas.orgnih.gov Early studies suggested that as many as 8 to 10 Rev molecules could bind to a single RRE molecule. pnas.orgnih.gov

The process begins with the binding of the first Rev monomer to the high-affinity site within stem-loop II of the RRE. pnas.orgnih.gov This initial 1:1 Rev-RRE complex is not sufficient for function. pnas.org Subsequent Rev monomers are then recruited to the complex. pnas.org Single-molecule fluorescence spectroscopy has been instrumental in dissecting the stepwise assembly, revealing that Rev monomers are added one at a time. pnas.org

The formation of a 1:2 Rev:RRE-IIB complex has been observed, and the reaction is reversible. nih.gov The entire functional Rev/RRE ribonucleoprotein complex is ultimately comprised of six Rev subunits. biorxiv.org The formation of this hexameric complex is a critical checkpoint for the export of viral RNAs. biorxiv.org Mutations that prevent Rev oligomerization, such as V16D and I55N, arrest the assembly at the 1:1 Rev-RRE complex stage, highlighting the importance of multimerization for Rev function. pnas.orglife-science-alliance.org

ComplexNumber of Rev MonomersFunctional SignificanceSupporting Evidence
Initial Binding Complex1Insufficient for nuclear export; nucleates further assembly. pnas.orgSingle-molecule fluorescence spectroscopy. pnas.orgresearchgate.net
Intermediate Complex2Demonstrates cooperative binding and reversibility. nih.govNative mass spectrometry. nih.gov
Functional Export Complex6The complete ribonucleoprotein complex required for efficient nuclear export. biorxiv.orgCryo-electron microscopy. biorxiv.org
Maximum Occupancy8-10Represents the potential full saturation of Rev binding sites on the RRE. nih.govBiochemical assays. pnas.orgnih.gov

Modulation of Rev Protein Conformational States Upon Interaction

The interaction between the Rev (34-50) peptide and the RRE induces significant conformational changes in both the protein and the RNA, which are essential for the assembly and function of the export complex. As previously mentioned, the Rev (34-50) peptide transitions from a largely unstructured state to an α-helix upon binding to the RRE. mdpi.compnas.org This induced-fit mechanism ensures high-affinity and specific binding. mdpi.com

The binding of the Rev ARM to the RRE involves the insertion of the α-helix into the major groove of the RNA. royalsocietypublishing.org This interaction leads to a widening of the major groove to accommodate the peptide. oup.com These conformational changes are not limited to the initial binding site. The binding of Rev molecules can induce long-range conformational alterations in the RRE, exposing cryptic Rev binding sites and facilitating the cooperative binding of additional Rev monomers. mdpi.comnih.gov

Molecular Mechanisms of Hiv 1 Rev Protein 34 50 Function

Protein-Protein Interaction Mechanisms

The Rev (34-50) peptide, also known as the arginine-rich motif (ARM), is central to the protein's ability to engage with both host and viral proteins, facilitating nuclear transport and the assembly of functional ribonucleoprotein complexes.

Interactions with Host Nuclear Transport Factors (e.g., Importins)

The Rev (34-50) region functions as a nuclear localization signal (NLS), which is recognized by host nuclear import receptors, primarily from the karyopherin/importin-β family. life-science-alliance.org This interaction is crucial for the transport of Rev from the cytoplasm into the nucleus, where it performs its primary function. life-science-alliance.orguniprot.org Unlike many NLS-containing proteins that require an adapter protein (importin-α), Rev's NLS can directly bind to importin-β. uniprot.orgmdpi.com

The nuclear import pathway for Rev can be cell-type dependent, with importin-β and transportin-1 being key mediators in different cellular contexts. life-science-alliance.orgnih.gov For instance, in T-lymphocyte derived cell lines, the importin-β pathway is predominant. life-science-alliance.org The interaction between the Rev NLS and importin-β is characterized by electrostatic and hydrogen bond interactions, driven by the basic nature of the ARM and the acidic inner surface of importin-β. life-science-alliance.org Studies have shown that the cellular protein HIC (Human I-mfa domain-Containing protein) can selectively interfere with the Rev NLS-importin-β interaction, thereby sequestering Rev in the cytoplasm and inhibiting its function. nih.govresearchgate.net This highlights the specific and regulated nature of the Rev (34-50) interaction with host nuclear transport factors.

Interactions with Rev Protein Monomers within Oligomers

The oligomerization of Rev on its RNA target, the Rev Response Element (RRE), is essential for its function in exporting unspliced and partially spliced viral mRNAs from the nucleus. pnas.orgasm.org While the Rev (34-50) region is primarily known as the RNA-binding domain, it is flanked by oligomerization domains that are critical for the cooperative assembly of Rev monomers on the RRE. mdpi.comnih.gov

The assembly process is initiated by the high-affinity binding of a single Rev monomer to the RRE. pnas.orgnih.gov This initial binding event nucleates the sequential and cooperative addition of more Rev monomers, a process facilitated by Rev-Rev interactions. pnas.orgdiamond.ac.uknih.gov Although direct interaction between the (34-50) regions of adjacent monomers within the oligomer is not the primary driver of oligomerization, the correct positioning of the ARM on the RNA scaffold is crucial for subsequent protein-protein contacts. The structure of a Rev dimer bound to the RRE reveals that the two Rev monomers are arranged in a V-shaped topology, with the ARM of each monomer buried in the major grooves of the RNA. elifesciences.org This arrangement is stabilized by a hydrophobic protein-protein interface that undergoes a dramatic rearrangement upon RNA binding. elifesciences.org Mutations within the oligomerization domains, but not within the ARM itself, have been shown to disrupt Rev multimerization and, consequently, its biological activity. pnas.orgplos.org

Protein-Nucleic Acid Interaction Mechanisms

The specific recognition and binding of the Rev (34-50) peptide to the RRE is the foundational step for Rev's function. This interaction is characterized by high affinity and specificity, leading to conformational changes in both the protein and the RNA.

Direct Binding to Rev Response Element (RRE) Substructures (e.g., Stem-Loop IIB)

The HIV-1 RRE is a highly structured RNA element of approximately 351 nucleotides. oup.comroyalsocietypublishing.org The primary high-affinity binding site for the Rev protein has been mapped to a specific substructure within the RRE known as stem-loop IIB. nih.govdiamond.ac.uknih.gov The Rev (34-50) peptide, an arginine-rich motif, is the domain responsible for this direct and specific interaction. diamond.ac.uknih.govnih.gov This 17-amino acid peptide binds to a purine-rich internal bulge within the stem-loop IIB structure. diamond.ac.uknih.gov

The binding affinity of the Rev (34-50) peptide to RRE stem-loop IIB is in the nanomolar range. nist.govbiokin.com This high-affinity interaction is critical for nucleating the assembly of the entire Rev-RRE ribonucleoprotein complex. pnas.orgdiamond.ac.uk Studies using fluorescence spectroscopy and NMR have shown that the binding process involves a diffusion-controlled encounter followed by an isomerization of the RNA. nist.gov Specific amino acid residues within the Rev (34-50) sequence are crucial for this interaction. Mutations in residues such as Threonine-34, Arginine-35, Arginine-38, Arginine-39, Asparagine-40, and Arginine-44 have been shown to significantly decrease the RNA-binding affinity. nih.govcapes.gov.brnih.gov

Conformational Changes in HIV-1 Rev Protein (34-50) Upon RNA Binding

The binding of the Rev (34-50) peptide to the RRE is not a simple lock-and-key mechanism but involves mutual conformational changes in both the peptide and the RNA. capes.gov.br In its free state in solution, the Rev (34-50) peptide is largely unstructured or in a random coil conformation. nih.gov However, upon binding to the RRE stem-loop IIB, the peptide adopts a stable α-helical conformation. nih.govcapes.gov.brnih.gov

This induced-fit mechanism is a hallmark of the Rev-RRE interaction. Circular dichroism experiments have demonstrated that the α-helical structure of the peptide is stabilized upon specific binding to the RRE. nih.govcapes.gov.br Concurrently, the RNA itself undergoes a conformational change upon peptide binding. capes.gov.br This mutual stabilization suggests that the Rev (34-50)-RRE complex can be viewed as a single, co-stabilized folding unit. capes.gov.brnih.gov The temperature-dependent specificity of the RNA-binding correlates with the unfolding of the α-helix, further emphasizing the importance of the peptide's conformation for its function. capes.gov.br

Allosteric Regulation Through HIV-1 Rev Protein (34-50) Interactions

The initial binding of a Rev monomer via its (34-50) ARM to the high-affinity site on the RRE stem-loop IIB initiates a cascade of cooperative binding events, which is a form of allosteric regulation. The binding of the first Rev molecule induces a conformational change in the RRE, which in turn facilitates the binding of subsequent Rev monomers to adjacent, lower-affinity sites on the RRE. pnas.orgnih.gov This cooperative assembly is essential for the formation of a functional, export-competent ribonucleoprotein complex. pnas.orgpsu.edu

The structure of a Rev dimer bound to an RRE fragment reveals how the RNA scaffold can direct the assembly of the Rev oligomer. The binding of the first Rev monomer to the primary site at stem-loop IIB positions the second Rev monomer to interact with a different site on the RNA, leading to a significant rearrangement of the Rev dimer interface. elifesciences.org This RNA-directed remodeling of the Rev oligomer showcases the allosteric nature of the complex assembly, where binding at one site influences the binding properties and conformation at distant sites. This intricate interplay ensures the ordered and efficient assembly of the Rev-RRE complex, which is a critical regulatory checkpoint in the HIV-1 life cycle. psu.edu

Data Tables

Table 1: Key Amino Acid Residues in HIV-1 Rev (34-50) for RRE Binding

Residue Position Role in RRE Interaction
Threonine 34 Critical for specific RNA-binding affinity. nih.govcapes.gov.brnih.gov
Arginine 35 Critical for specific RNA-binding affinity. nih.govcapes.gov.brnih.gov
Arginine 38 Critical for specific RNA-binding affinity. nih.govcapes.gov.brnih.gov
Arginine 39 Critical for specific RNA-binding affinity. nih.govcapes.gov.brnih.gov
Asparagine 40 Most critical residue for IIB recognition. elifesciences.orgnih.govcapes.gov.brnih.gov
Arginine 44 Critical for specific RNA-binding affinity. nih.govcapes.gov.brnih.gov
Arginine 46 May make electrostatic contacts to the RRE. capes.gov.brnih.gov
Arginine 48 May make electrostatic contacts to the RRE. capes.gov.brnih.gov

Table 2: Binding Affinity of Rev (34-50) and Oligomers to RRE

Interacting Molecules Binding Affinity (KD) Method
Rev (34-50) peptide and RRE-72AP 20 ± 7 nM Fluorescence Spectroscopy nist.govbiokin.com
First Rev monomer and RRE 0.26 ± 0.09 nM Single-molecule Fluorescence nih.gov
Second Rev monomer and RRE (cooperative) 0.77 ± 0.13 nM Single-molecule Fluorescence nih.gov

Biophysical and Biochemical Analysis of Hiv 1 Rev Protein 34 50

Binding Affinity Determination

The function of the Rev (34-50) peptide is intrinsically linked to its ability to bind to other molecules, namely cellular import/export factors and the viral RNA itself. Quantitative analysis of these binding events provides fundamental insights into the molecular mechanisms of HIV-1 replication.

The nuclear import of the Rev protein is a crucial step in its functional cycle and is mediated by direct interaction with cellular import machinery, particularly importin β (Impβ). life-science-alliance.org Studies have shown that Rev bypasses the typical importin α/β pathway by directly engaging with Impβ. life-science-alliance.org The arginine-rich motif (ARM) within the Rev (34-50) sequence is a primary determinant for this interaction. biorxiv.org

Biochemical and biophysical analyses, including isothermal titration calorimetry (ITC) and fluorescence polarization assays, have been employed to quantify the binding affinity between Rev and Impβ. life-science-alliance.orgbiorxiv.org These studies have revealed an atypical binding stoichiometry, where one molecule of Impβ can bind two monomers of the Rev protein at distinct sites with different affinities. One Rev monomer binds with sub-micromolar affinity, while the second binds with an approximately 10-fold weaker affinity. life-science-alliance.orgbiorxiv.org Competition assays using a peptide corresponding to the Rev nuclear localization signal (NLS) have determined the half-maximal inhibitory concentration (IC50) for wild-type Rev to be approximately 0.5 µM, which is comparable to the dissociation constant (Kd) values obtained from ITC, further confirming the binding affinity. life-science-alliance.orgbiorxiv.org

Interacting ProteinsTechniqueBinding Affinity (Kd/IC50)
Rev / Importin β (Site 1)Isothermal Titration Calorimetry (ITC)~0.6 µM
Rev / Importin β (Site 2)Isothermal Titration Calorimetry (ITC)Low micromolar (approx. 10-fold weaker than site 1)
WT Rev vs. Rev-NLS peptide / Importin βFluorescence Polarization Assay0.5 µM (IC50)

The primary function of Rev is to mediate the export of viral RNAs containing the Rev Response Element (RRE). The initial and most critical interaction occurs between the Rev (34-50) ARM and a specific high-affinity site on the RRE, known as stem-loop IIB. nih.govpnas.org This binding event nucleates the assembly of a larger Rev-RRE ribonucleoprotein complex. pnas.org

Various techniques, including fluorescence spectroscopy and native mass spectrometry, have been used to determine the binding affinity of the Rev (34-50) peptide to the RRE. nih.govbiokin.com Fluorescence-based assays using a 2-aminopurine-labeled RRE variant yielded a dissociation constant (Kd) of approximately 20 nM for the Rev (34-50) peptide. biokin.com Native mass spectrometry studies comparing the binding of the Rev ARM peptide with the full-length Rev protein have shown that while the full-length protein binds with nanomolar affinity, the isolated Rev (34-50) peptide binds with a Kd of around 13 nM. nih.gov These quantitative analyses highlight the strong and specific interaction between the Rev ARM and its RNA target, which is essential for initiating the viral RNA export pathway. pnas.orgnih.gov

Interacting MoleculesTechniqueBinding Affinity (Kd)
Rev (34-50) peptide / RRE (stem-loop IIB)Fluorescence Spectroscopy20 ± 7 nM
Rev ARM peptide / RRE RNANative Mass Spectrometry13 ± 2.0 nM
Full-length Rev protein / RRE RNANative Mass Spectrometry0.12 ± 0.00062 nM

Quantitative Analysis of Protein-Protein Binding

Mutational Analysis and Structure-Function Relationships

To dissect the specific contributions of individual amino acids within the Rev (34-50) sequence to its binding and function, extensive mutational analyses have been conducted. These studies are crucial for understanding the structure-function relationships of this critical domain.

Alanine (B10760859) scanning mutagenesis, a technique where individual amino acids are systematically replaced with alanine, has been a valuable tool in identifying key residues within the Rev (34-50) motif. In addition to alanine scanning, targeted point mutations, including charge-reversal mutations, have been generated to probe the importance of specific electrostatic interactions. life-science-alliance.org These mutations have been introduced into both isolated Rev peptides and the full-length Rev protein to assess their impact on various aspects of Rev function. life-science-alliance.orgbiorxiv.org For instance, charge-reversal mutations within the ARM have been created to investigate the binding interface with the acidic cargo-binding surface of importin β. life-science-alliance.org Similarly, mutations within the ARM have been analyzed for their effect on RRE binding. aub.edu.lb

Mutational studies have demonstrated that the integrity of the arginine-rich core of the Rev (34-50) domain is paramount for its function. Mutations within this region can significantly impair both protein-protein and protein-RNA interactions.

For the Rev-Impβ interaction, charge-reversal mutations within the ARM lead to a substantial decrease in binding affinity. life-science-alliance.org Specifically, a series of five mutants with charge reversals in the ARM (termed R1-R5) showed increases in their IC50 values when competing for Impβ binding. Three of these mutants resulted in a 10-fold increase in IC50, indicating a significant disruption of the binding interface. life-science-alliance.orgbiorxiv.org

Regarding RNA binding, mutations within the Rev (34-50) sequence, particularly of the arginine residues, have been shown to abolish or severely reduce the affinity for the RRE. aub.edu.lb The interaction is not solely dependent on the positive charges; the specific arrangement of these residues is critical for the induced-fit mechanism that occurs upon RRE binding, where the intrinsically disordered ARM folds into an α-helix. core.ac.ukvcu.edu A mutant Rev protein, RevM10, which contains substitutions in the ARM, acts as a trans-dominant inhibitor of wild-type Rev function, highlighting the critical nature of this domain for viral replication. mdpi.com

Mutation TypeTargeted InteractionObserved Effect
Charge-reversal point mutations (R1-R5) in ARMRev-Importin β bindingUp to a 10-fold increase in IC50, indicating reduced binding affinity. life-science-alliance.orgbiorxiv.org
Mutations in arginine residues of the ARMRev-RRE bindingAbolished or severely reduced binding affinity. aub.edu.lb
RevM10 (mutations in ARM)Rev function in vivoActs as a trans-dominant inhibitor of wild-type Rev. mdpi.com

Alanine Scanning Mutagenesis and Targeted Point Mutations

Thermodynamic Characterization of Interactions

Isothermal titration calorimetry (ITC) has been instrumental in elucidating the thermodynamic driving forces behind the interactions involving the Rev (34-50) domain. life-science-alliance.orgnih.gov This technique measures the heat changes that occur upon binding, providing insights into the enthalpy (ΔH) and entropy (ΔS) of the interaction, as well as the binding affinity (Kd) and stoichiometry (n).

The interaction of Rev with Impβ is an enthalpically driven process for the binding of both the first and second Rev monomers. life-science-alliance.org This suggests that the formation of hydrogen bonds and electrostatic interactions between the highly basic ARM of Rev and the acidic inner surface of Impβ are the primary contributors to the favorable binding energy. life-science-alliance.org

InteractionThermodynamic ParameterFinding
Rev / Importin βDriving ForceEnthalpically driven, indicating the importance of hydrogen bonds and electrostatic interactions. life-science-alliance.org
Rev / RREConformational ChangeBinding is coupled with a coil-to-helix transition in the Rev ARM (induced fit). core.ac.uk
Rev / RREOverall ProcessEnergetically favorable, leading to a stable ribonucleoprotein complex. plos.org

Kinetic Analysis of Molecular Events (e.g., Assembly Pathways)

The assembly of the functional Human Immunodeficiency Virus Type 1 (HIV-1) Rev-Rev Response Element (RRE) ribonucleoprotein complex is a critical step for viral replication, making its pathway a key area of biophysical investigation. The initial and most crucial event in this assembly is the binding of the Rev protein's arginine-rich motif (ARM), corresponding to amino acid residues 34-50, to a specific high-affinity site on the RRE RNA. nih.gov Kinetic analyses using advanced techniques like single-molecule fluorescence spectroscopy, native mass spectrometry, and stopped-flow fluorescence have elucidated the detailed molecular steps of this process. These studies reveal a highly cooperative and sequential assembly pathway, rather than a simple one-step binding event.

Research has shown that the oligomerization of the full Rev protein on the RRE is essential for its function in exporting viral mRNA from the nucleus. pnas.org This process is initiated by the binding of a single Rev monomer to a high-affinity site within the stem-loop IIB region of the RRE. pnas.orgnih.gov This initial binding event, mediated by the Rev (34-50) domain, nucleates the rapid, sequential addition of subsequent Rev monomers. nih.gov Single-molecule fluorescence studies have successfully visualized this stepwise assembly, where the binding and dissociation of individual Rev monomers can be observed in real-time. pnas.orgnih.gov

Stopped-flow kinetic measurements using a fluorescently labeled RRE variant have further dissected the initial binding of the Rev (34-50) peptide. These experiments indicate that the specific binding is not a simple, single step but rather a two-step process. biokin.com The proposed mechanism involves an initial, diffusion-controlled encounter between the peptide and the RNA, which is then followed by a slower isomerization of the RNA structure to form the final, stable complex. biokin.com

Native mass spectrometry has also provided significant insights into the initial binding events. These studies confirmed the sequential binding of the Rev (34-50) ARM peptide to the RRE stem IIB RNA. nih.gov The data revealed that the RRE stem IIB can bind two Rev ARM peptides, and the process is reversible. nih.gov

The kinetic parameters derived from these diverse experimental approaches provide a quantitative understanding of the Rev-RRE assembly pathway.

Research Findings from Kinetic Studies

Detailed kinetic analyses have provided microscopic rate constants for the sequential binding of Rev monomers to the RRE. Single-molecule fluorescence spectroscopy has been particularly powerful in this regard, allowing for the direct measurement of dwell times for different Rev:RRE stoichiometric states. pnas.orgnih.gov

Table 1: Microscopic Rate Constants for Rev-RRE Assembly from Single-Molecule Fluorescence Spectroscopy. pnas.org
Reaction StepDescriptionRate Constant (k)Value
kon,1Association of the 1st Rev monomer(μM-1s-1)14 ± 2
koff,1Dissociation of the 1st Rev monomer(s-1)0.0036 ± 0.0005
kon,2Association of the 2nd Rev monomer(μM-1s-1)12 ± 2
koff,2Dissociation of the 2nd Rev monomer(s-1)0.0096 ± 0.0009

The binding affinities, represented by the dissociation constant (KD), have been determined using various techniques. These values highlight the high-affinity nature of the initial Rev-RRE interaction and provide a basis for comparing the binding of the full-length protein versus the isolated ARM peptide. The cooperativity of the process is evident, as the binding of the first monomer facilitates the association of subsequent monomers. pnas.org

Table 2: Dissociation Constants (KD) for Rev and Rev Peptide Binding to RRE.
Interacting MoleculesMethodDissociation Constant (KD)Reference
Rev (full-length) + RRESingle-Molecule Fluorescence0.26 ± 0.09 nM (1st monomer) pnas.org
Rev (full-length) + RRESingle-Molecule Fluorescence0.77 ± 0.13 nM (2nd monomer) pnas.org
Rev (34-50) peptide + RREFluorescence (2-AP labeled RRE)20 ± 7 nM biokin.com
Rev ARM peptide + RRENative Mass Spectrometry13 ± 2.0 nM nih.gov

Collectively, these kinetic studies demonstrate that the assembly of the HIV-1 Rev-RRE complex is a finely tuned, multi-step process. It begins with the high-affinity recognition of the RRE by the Rev (34-50) ARM, followed by a rapid and cooperative recruitment of additional Rev monomers. pnas.orgnih.gov Understanding the kinetics of these molecular events provides a detailed mechanistic picture that is essential for developing potential therapeutic strategies that target this vital viral pathway.

Methodologies for Studying Hiv 1 Rev Protein 34 50

Structural Biology Techniques

Structural biology provides a framework for understanding the three-dimensional architecture of the Rev (34-50) peptide and how its structure dictates its function.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been a pivotal technique for determining the solution structure of the Rev (34-50) peptide and its complexes. Initial studies faced significant challenges in spectral assignment due to the presence of ten arginine residues within the short 17-amino acid sequence. uq.edu.auacs.org To overcome this, researchers synthesized a modified peptide, replacing a non-essential arginine with an alanine (B10760859) and incorporating selectively ¹⁵N-labeled residues to improve spectral resolution. uq.edu.auacs.org

These NMR studies revealed that, contrary to theoretical predictions, the Rev (34-50) peptide adopts an α-helical conformation. uq.edu.auacs.org This helical structure was observed both in water and in the presence of 20% trifluoroethanol (TFE), a solvent known to promote helical structures. uq.edu.auacs.org Further investigations using ¹H,¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy confirmed that the peptide is largely disordered in a simple aqueous solution, as indicated by the poor dispersion of NMR signals. disprot.org However, upon binding to its target, the RRE RNA, or in the presence of TFE, the peptide undergoes a distinct structural transition. disprot.org This is evidenced by a significant increase in signal dispersion in the NMR spectrum, which is consistent with the formation and stabilization of an α-helical structure upon binding. disprot.org

The dynamic nature of this transition from a disordered to an ordered state was quantified using heteronuclear Nuclear Overhauser Effect (hetNOE) experiments. These measurements provide insight into the backbone rigidity of the peptide on a residue-specific level.

Table 1: Residue-Specific Dynamics of Rev (34-50) Peptide Measured by NMR
ConditionAverage [¹H]-¹⁵N hetNOE Value (Residues 34-50)InterpretationSource
Aqueous Solution (Free Peptide)0.47Consistent with a disordered, flexible peptide backbone. disprot.org
In Complex with RRE Stem-IIB0.83Indicates a well-ordered secondary structure with high backbone rigidity. disprot.org
In 50% TFE Solution0.77Indicates higher backbone rigidity, typical of a well-ordered structure. disprot.org

The structural model derived from NMR data provides a crucial template for understanding how the peptide's side chains interact with the RRE RNA, suggesting the α-helix fits into the major groove of the RNA. uq.edu.auacs.org NMR has also been employed to study how other molecules, such as the aminoglycoside neomycin, interact with the RRE and form ternary complexes with the Rev peptide. nist.gov

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful tool for assessing the secondary structure of peptides and proteins in solution by measuring the differential absorption of left and right circularly polarized light. For the Rev (34-50) peptide, CD studies have been instrumental in characterizing its conformational state under various conditions.

In a standard aqueous buffer, the isolated Rev (34-50) peptide exhibits a CD spectrum characteristic of a random coil, with calculated α-helicity being negligible, at approximately 6%. uq.edu.au However, the structural landscape changes dramatically upon interaction with its biological partners or through chemical modification. CD experiments demonstrate that when the peptide binds specifically to the RRE, its helical structure is significantly stabilized. capes.gov.br This binding and folding are mutually reinforcing; the RNA also undergoes a conformational change upon peptide binding, leading to a stabilized complex that can be viewed as a single folding unit. capes.gov.br The specificity of this interaction is temperature-dependent, correlating directly with the stability of the peptide's α-helical fold. capes.gov.br

Furthermore, CD has been used to evaluate strategies aimed at pre-stabilizing the helical conformation of the Rev (34-50) peptide. By synthetically attaching a helix-nucleating motif, such as a constrained cyclic pentapeptide, to the N-terminus of the Rev peptide, researchers have achieved a dramatic increase in helicity.

Table 2: α-Helicity of Rev (34-50) and its Derivatives Measured by CD Spectroscopy
Peptide ConstructConditionα-Helicity (%)Source
Rev (34-50) Peptide (Unmodified)Aqueous Buffer (pH 7.0)6% uq.edu.au
Rev (34-50) with N-terminal Cyclic Pentapeptide CapAqueous Buffer (pH 7.0)54% uq.edu.au
Rev (34-50) with Two Internal Cyclic PentapeptidesAqueous Buffer (pH 7.0)up to 92% uq.edu.au

These findings highlight that the inherent flexibility of the Rev (34-50) peptide allows it to adopt a functionally critical helical structure upon binding, a property that can be mimicked and enhanced through chemical design.

Small-Angle X-ray Scattering (SAXS)

Size-Exclusion Chromatography coupled with SAXS (SEC-SAXS) has been used to investigate the complex formed between HIV-1 Rev and importin-β, a key cellular factor for nuclear import. life-science-alliance.org The Rev (34-50) sequence is a core component of the nuclear localization signal recognized by this transport machinery. The SAXS data contributed to a structural model showing that Rev monomers bind to importin-β, shedding light on the molecular basis of Rev recognition and nuclear import. life-science-alliance.orgresearchgate.net Additionally, earlier structural models of the entire Rev-RRE ribonucleoprotein complex were also informed by SAXS data, providing a broader context for the role of the Rev (34-50) peptide within the larger assembly. researchgate.net

X-ray Crystallography of Rev-Peptide or Rev-Complex Fragments

X-ray crystallography provides high-resolution, atomic-level detail of molecular structures. While obtaining a crystal structure of the small and flexible Rev (34-50) peptide alone has been challenging, crystallographic studies of its binding partners and larger Rev complexes have yielded critical insights.

The crystal structure of the Rev Binding Element (RBE)—the specific RNA site within the RRE that the peptide targets—was solved at a resolution of 2.1 Å. nih.govnih.gov This structure of the unbound RNA revealed novel G-G and G-A non-canonical base pairs and a flipped-out uridine (B1682114) residue. nih.govnih.gov Comparison of this crystal structure with the NMR structure of the peptide-RNA complex demonstrated that the RNA must undergo a significant conformational change to accommodate the peptide. Specifically, a backbone flip and a reorientation of a G-G base pair are required to widen the RNA's major groove, creating the binding site for the Rev peptide's α-helix. nih.govnih.gov

Additionally, a high-resolution crystal structure of a Rev protein dimer was obtained. mdpi.com In this study, the formation of large aggregates was prevented by using monoclonal antibody fragments (Fab) to cap the dimer, facilitating crystallization. This work revealed the atomic details of a key Rev-Rev interaction interface, providing a structural snapshot of the protein in a state relevant to its assembly on the RRE. mdpi.com

Biochemical and Biophysical Assays

These assays provide quantitative data on the binding thermodynamics and kinetics that govern the interaction of the Rev (34-50) peptide with its molecular targets.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique used to directly measure the heat changes associated with molecular interactions. It provides a complete thermodynamic profile of a binding event, including the binding affinity (dissociation constant, KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). utwente.nl

ITC has been instrumental in quantifying the binding of the Rev (34-50) peptide, also known as the Rev ARM peptide, to its RRE RNA target. Titration of the peptide into a solution containing a truncated RRE construct (RRE-TR-0) produced a biphasic binding curve, indicating the presence of two distinct binding sites with significantly different affinities. nih.gov This suggests a sequential or cooperative binding mechanism.

Table 3: Thermodynamic Parameters for Rev ARM Peptide Binding to RRE-TR-0 RNA via ITC
Binding SiteBinding Affinity (KD)Source
High-Affinity Site0.027 ± 0.007 nM nih.gov
Moderate-Affinity Site0.70 ± 0.29 µM nih.gov

This technique has also been applied to study the interaction of the full-length Rev protein with other cellular partners, such as importin-β, revealing a multi-site binding mechanism. Furthermore, ITC has been used to perform detailed thermodynamic profiling of engineered zinc finger proteins designed to mimic the Rev peptide's function, investigating how changes in pH, temperature, and salt concentration affect the binding energetics and revealing a large, negative change in heat capacity (ΔCp) upon binding to the RRE. nih.gov

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful technique for the real-time, label-free analysis of biomolecular interactions. In the context of HIV-1 Rev (34-50), SPR has been instrumental in quantifying the kinetics of its interaction with the RRE. This method involves immobilizing one of the interacting partners, such as a fragment of the Rev protein, onto a sensor chip surface. nih.gov The other partner, the analyte (e.g., an RNA aptamer or the RRE), is then flowed over this surface. nih.gov The binding events are detected as changes in the refractive index at the sensor surface, which are proportional to the change in mass.

SPR data provides detailed information on the association rate constants (k_a_) and dissociation rate constants (k_d_) of the interaction. From these rates, the equilibrium dissociation constant (K_d_) can be calculated, which is a measure of the binding affinity. nih.gov For instance, SPR has been utilized to directly compare the binding affinities of different RNA aptamers to the Rev protein. nih.gov To ensure uniform presentation of the Rev arginine-rich motif (ARM), a mutant Rev protein can be immobilized on the sensor chip via a C-terminal cysteine linkage. nih.gov The data from such experiments can be fitted to various binding models, such as a two-state binding model, to accurately determine the kinetic parameters. nih.gov

Table 1: Kinetic Parameters of RNA-Rev Interaction Measured by SPR

Interacting Molecules Association Rate (k_a_) (M⁻¹s⁻¹) Dissociation Rate (k_d_) (s⁻¹) Equilibrium Dissociation Constant (K_d_) (nM)
TAR-TAR* complex 2.1 x 10⁵ 2.63 x 10⁻³ 12.5
s2U-modified TAR-TAR* complex 4.14 x 10⁵ 6.55 x 10⁻⁴ 1.58

Data derived from studies on TAR-TAR kissing hairpin complex, a model system for RNA-RNA interactions that can be adapted for studying protein-RNA interactions. iusb.edu

Fluorescence Spectroscopy and Anisotropy

Fluorescence-based methods are highly sensitive and versatile tools for studying the binding of the HIV-1 Rev (34-50) peptide to its RRE target. bioorganic-chemistry.com These techniques often utilize a fluorescently labeled version of the Rev peptide, for example, a fluorescein-labeled Rev (34-50) fragment (RevFl). bioorganic-chemistry.com

Fluorescence Anisotropy (or fluorescence polarization) is particularly useful for monitoring the association and dissociation of the Rev-RRE complex in real-time. bioorganic-chemistry.com This technique is based on the principle that when a small, fluorescently labeled molecule (like the Rev peptide) tumbles rapidly in solution, the emitted light is depolarized, resulting in a low anisotropy value. Upon binding to a much larger molecule (like the RRE), the tumbling rate of the fluorescent peptide slows down significantly, leading to an increase in the polarization of the emitted light and a higher anisotropy value. bioorganic-chemistry.com By titrating the RRE into a solution of fluorescently labeled Rev (34-50) peptide, a binding curve can be generated from which the dissociation constant (K_d_) can be determined. bioorganic-chemistry.com

This method is also highly effective for screening potential inhibitors of the Rev-RRE interaction. bioorganic-chemistry.com In such an assay, the inhibitor is added to a pre-formed complex of fluorescent Rev peptide and RRE. If the inhibitor displaces the peptide from the RNA, a decrease in fluorescence anisotropy is observed. bioorganic-chemistry.com This allows for the determination of the inhibitor's IC₅₀ value, which is the concentration required to inhibit 50% of the Rev-RRE binding. nih.gov

Fluorescence spectroscopy can also be used to study the binding specificity by performing competition experiments with unlabeled competitor nucleic acids. researchgate.net Furthermore, changes in the fluorescence emission spectrum of the labeled peptide upon binding can provide additional information about the local environment of the fluorophore and conformational changes in the complex. nih.gov

Table 2: Inhibition of RRE-Rev(34-50) Complex Formation Measured by Fluorescence Anisotropy

Compound RRE subdomain IIB–Rev(34–50) IC₅₀ (µM)
Terphenyl 1a 4.6 (4.2-5.0, R²=0.99)
Terphenyl 1d 4.4 (3.9-5.0, R²=0.99)

*IC₅₀ values were determined using 60 nM IIB_h_ and 10 nM fluorescently labeled Rev peptide in the presence of various salt concentrations. nih.gov

Electrophoretic Mobility Shift Assays (EMSA)

Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift or gel retardation assay, is a widely used technique to study protein-nucleic acid interactions in vitro. wikipedia.orgnih.gov The principle of EMSA is that a protein-nucleic acid complex will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free nucleic acid. wikipedia.orgthermofisher.com

In the context of HIV-1 Rev (34-50), EMSA is used to visualize the formation of the complex between the Rev peptide and the RRE. nih.gov Typically, a radiolabeled or fluorescently labeled RRE fragment is incubated with the Rev (34-50) peptide or the full-length Rev protein. nih.gov The resulting mixture is then separated by gel electrophoresis. The appearance of a band with slower mobility (a "shifted" band) compared to the free RRE indicates the formation of a Rev-RRE complex. wikipedia.org

EMSA is particularly valuable for analyzing the inhibitory effects of small molecules on the formation of the Rev-RRE complex. nih.gov In these competition assays, increasing concentrations of a potential inhibitor are added to the binding reaction. A successful inhibitor will compete with the Rev protein for binding to the RRE, leading to a decrease in the intensity of the shifted band and a corresponding increase in the intensity of the free RRE band. nih.gov This allows for a qualitative and semi-quantitative assessment of the inhibitor's efficacy. nih.gov Furthermore, by using specific and non-specific unlabeled competitor nucleic acids, the specificity of the protein-RNA interaction can be determined. wikipedia.org

Cell-Based Functional Assays (Non-Clinical)

While in vitro assays provide detailed biochemical and biophysical data, cell-based assays are crucial for evaluating the functional consequences of targeting the Rev (34-50) peptide in a more biologically relevant context.

Reporter gene assays are a cornerstone for quantifying the activity of the HIV-1 Rev protein in living cells. pnas.orgnih.gov These systems are designed such that the expression of a reporter gene, such as chloramphenicol (B1208) acetyltransferase (CAT) or green fluorescent protein (GFP), is dependent on Rev function. pnas.orgnih.gov

A common strategy involves a plasmid that contains a reporter gene interrupted by an intron containing the RRE. psu.edu In the absence of functional Rev, this pre-mRNA is spliced, and the reporter protein is not produced. However, when Rev is present, it binds to the RRE and facilitates the export of the unspliced mRNA from the nucleus to the cytoplasm, leading to the translation of the reporter protein. nih.govpsu.edu The activity of the reporter (e.g., CAT activity or GFP fluorescence) can then be measured, providing a quantitative readout of Rev's functional activity. pnas.orgnih.gov

These assays are invaluable for screening inhibitors. pnas.org For instance, peptides designed to compete with the Rev (34-50) domain can be fused to the Tat activation domain and co-transfected with a CAT-RRE reporter plasmid and a Rev-expressing plasmid. pnas.org A reduction in CAT activity would indicate that the peptide is successfully inhibiting Rev function in a cellular environment. pnas.org Similarly, reporter cells with stably integrated Rev-dependent GFP constructs can be used to screen for anti-HIV drugs. virongy.com

Table 3: Correlation of In Vitro Binding Affinity with In Vivo Rev Activity

Rev Mutant In Vitro RRE Binding Affinity (Relative to Wild-Type) In Vivo Rev Activity (% of Wild-Type)
Wild-Type 1.0 100
N40A ~0.003 - 0.0125 40
R41A Lower affinity for site IA ~40

*Data illustrates the link between the ability of Rev mutants to bind the RRE in vitro and their functional activity in a CAT reporter assay. psu.edu

The function of the HIV-1 Rev protein is intrinsically linked to its ability to shuttle between the nucleus and the cytoplasm. uniprot.org The arginine-rich motif within the 34-50 region not only serves as the RNA-binding domain but also contains a nuclear localization signal (NLS). researchgate.netresearchgate.net This NLS directs the import of Rev from the cytoplasm into the nucleus, where it binds to the RRE on viral transcripts. uniprot.orgresearchgate.net Subsequently, a nuclear export signal (NES) in Rev mediates the transport of the Rev/RRE complex back to the cytoplasm. uniprot.org

Subcellular localization studies, typically employing immunofluorescence microscopy, are used to visualize the distribution of the Rev protein within the cell. In these experiments, cells are transfected with a plasmid expressing Rev. The cells are then fixed, permeabilized, and incubated with an anti-Rev antibody, followed by a fluorescently labeled secondary antibody. The location of the fluorescent signal reveals whether Rev is predominantly in the nucleus, cytoplasm, or both.

These studies have shown that Rev's localization can be modulated by cellular proteins. researchgate.net For example, co-expression of Rev with certain host factors can lead to the sequestration of Rev in the cytoplasm, thereby inhibiting its function. researchgate.net By observing changes in the subcellular distribution of Rev in the presence of potential inhibitors or interacting partners, researchers can gain insights into the mechanisms that regulate Rev trafficking and function. researchgate.net

Reporter Gene Assays for Rev Activity

Computational Modeling and Simulations

Computational approaches, including molecular modeling and molecular dynamics (MD) simulations, have become indispensable tools for investigating the structural basis of the HIV-1 Rev (34-50) peptide's interaction with the RRE at an atomic level. nih.govnih.gov These methods complement experimental data by providing dynamic insights into the binding process and the conformational changes that occur upon complex formation.

Molecular docking simulations can be used to predict the binding mode of the Rev peptide or small molecule inhibitors to the RRE. biorxiv.org These simulations place the ligand (peptide or small molecule) into the binding site of the receptor (RNA) in various orientations and conformations, and then use a scoring function to estimate the binding affinity of each pose. This can help identify key interactions, such as hydrogen bonds and electrostatic interactions, that stabilize the complex. pnas.org

All-atom MD simulations can provide a more detailed and dynamic picture of the interaction. nih.govnih.gov Starting from an initial structure of the Rev-RRE complex (which can be derived from experimental data or docking), MD simulations solve Newton's equations of motion for every atom in the system over time. This allows researchers to observe the conformational flexibility of both the peptide and the RNA, the stability of the complex, and the role of solvent molecules in the interaction. nih.govnih.gov For example, MD simulations have been used to study the insertion and anchoring of the related HIV-1 fusion peptide into cell membrane mimics. nih.gov Similarly, simulations can reveal how the Rev (34-50) peptide adopts an α-helical conformation upon binding to the major groove of the RRE. nih.gov These computational studies are crucial for the rational design of novel peptides and small molecules that can specifically target and disrupt this vital protein-RNA interaction. pnas.orgacs.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the physical movements of atoms and molecules over time. In the context of the HIV-1 Rev (34-50) peptide, MD simulations provide insights into its conformational dynamics, stability, and the energetic landscapes of its interaction with the RRE.

Researchers have employed all-atom MD simulations in explicit solvent to explore the structural characteristics of the Rev peptide, both in its free state and when complexed with the RRE. researchgate.net One notable study initiated an unfolding simulation starting from the α-helical conformation of the Rev ARM peptide observed in the NMR solution structure with RRE Stem IIB (PDB ID: 1ETF). core.ac.uk This simulation, conducted over 50 nanoseconds, revealed that the peptide does not maintain a stable helical structure in an aqueous solution, suggesting it is intrinsically disordered. core.ac.uk However, upon binding to the RRE, the peptide folds into a stable α-helix. core.ac.uk This induced folding is a critical aspect of the recognition and binding process.

MD simulations of the Rev-RRE complex have been instrumental in identifying the key amino acid residues that contribute most significantly to the binding affinity and stability of the complex. researchgate.net By calculating the binding free energies, these studies have highlighted the crucial role of specific arginine and asparagine residues within the 34-50 sequence. researchgate.netsci-hub.se

Table 1: Key Findings from Molecular Dynamics Simulations of HIV-1 Rev (34-50)

ParameterDetails
System Studied HIV-1 Rev Arginine-Rich Motif (ARM), residues 34-50
Initial Conformation α-helical (from PDB: 1ETF) for unfolding simulations core.ac.uk
Simulation Type All-atom in explicit solvent researchgate.netcore.ac.uk
Key Observation (Free Peptide) The peptide is intrinsically disordered in aqueous solution, exhibiting a random coil-like conformation. core.ac.uk
Key Observation (Bound Peptide) The peptide undergoes a conformational change, folding into an α-helix upon binding to the RRE. core.ac.uk
Identified Interacting Residues Arginine (Arg) residues at positions 38, 39, 41, 43, 44, 48, and 50, and Asparagine (Asn) at position 40 are crucial for the interaction with RRE nucleobases. researchgate.net

These simulations provide a dynamic picture of the binding event, complementing the static information obtained from experimental methods like NMR and X-ray crystallography. researchgate.net

Docking Studies

Docking studies are computational methods that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For the HIV-1 Rev (34-50) peptide, docking is primarily used to model its interaction with its RNA target, the RRE, specifically the high-affinity binding site located in stem-loop IIB. nih.gov

These studies often begin with the known structures of the peptide and the RNA, or homology-modeled structures, and use algorithms to explore various binding poses, which are then ranked based on scoring functions that approximate the binding free energy.

While rigid-body docking of larger Rev protein constructs onto the RRE has been performed, it has been noted that incorporating flexibility is crucial for achieving an optimal fit that aligns with experimental data. nih.gov Docking simulations have successfully predicted and corroborated the key interactions between the Rev (34-50) peptide and the RRE. The models generated from these studies show the α-helical peptide situated within the widened major groove of the RRE. utoronto.ca

The predictive power of docking is highlighted by the specific residue-nucleotide contacts it identifies. These computational predictions often align well with experimental data from techniques like NMR spectroscopy. nih.gov For instance, docking models have correctly positioned arginine side chains to make base-specific contacts and an asparagine residue to interact with a G-A base pair within the RRE's internal loop. nih.govutoronto.ca

Table 2: Interacting Residues in the HIV-1 Rev (34-50) - RRE Complex Identified through Docking Studies

Rev Peptide ResidueInteracting RRE Nucleotide
Arginine (Arg) 35Uracil (U) 66, Guanine (B1146940) (G) 67 nih.gov
Arginine (Arg) 38Guanine (G) 67 nih.gov
Arginine (Arg) 39Guanine (G) 70 nih.gov
Asparagine (Asn) 40Guanine (G) 47, Adenine (A) 73 nih.gov

These docking studies, in conjunction with MD simulations, provide a detailed atomic-level understanding of the molecular recognition between the HIV-1 Rev (34-50) peptide and its RRE target, which is essential for the structure-based design of inhibitors that could disrupt this critical viral process.

Hiv 1 Rev Protein 34 50 in the Context of Viral Pathogenesis

Impact on HIV-1 Gene Expression Regulation and RNA Export

The Rev (34-50) motif is central to the temporal regulation of HIV-1 gene expression, a process that distinguishes the early and late phases of the viral life cycle. frontiersin.org In the early phase, fully spliced viral mRNAs are exported from the nucleus through standard cellular pathways and are translated into regulatory proteins, including Rev and Tat. nih.govdovepress.com However, the unspliced (genomic) and singly spliced mRNAs, which encode the structural and enzymatic proteins (Gag, Pol, Env) and accessory proteins required for producing new virions, are retained in the nucleus and are subject to splicing or degradation by the host cell machinery. core.ac.ukroyalsocietypublishing.org

The Rev protein, and specifically its (34-50) ARM, is the key to overcoming this nuclear retention. core.ac.uk The ARM mediates the specific, high-affinity binding of Rev to a highly structured, 351-nucleotide cis-acting RNA element known as the Rev Response Element (RRE), which is present in all unspliced and singly spliced viral transcripts. nih.govdovepress.comroyalsocietypublishing.org The binding is initiated by a single Rev monomer attaching to a high-affinity site on the RRE. pnas.org This initial binding is critically dependent on the arginine-rich sequence of the Rev (34-50) region, which recognizes and interacts with the RNA backbone. nih.govroyalsocietypublishing.org Spectroscopic studies have shown that the Rev (34-50) peptide is intrinsically disordered in solution but folds into an alpha-helical conformation upon binding to the RRE, an example of an induced-fit mechanism. nih.govcore.ac.uk

Following the initial binding, the Rev (34-50) motif, along with other domains, facilitates the cooperative assembly of multiple Rev molecules onto the RRE scaffold, forming a stable oligomeric ribonucleoprotein (RNP) complex. pnas.orgnih.govcapes.gov.br This oligomerization is essential for the subsequent recruitment of the host cellular export machinery. pnas.orgnih.gov The assembled Rev/RRE complex hijacks the cellular Chromosome Maintenance 1 (CRM1, also known as exportin-1) nuclear export pathway. nih.govnih.gov The Rev oligomer exposes nuclear export signals (NES) that are recognized by CRM1 in complex with Ran-GTP. nih.govbiorxiv.org This entire RNP complex is then actively transported through the nuclear pore complex into the cytoplasm. oup.comuniprot.org

Furthermore, the Rev protein actively redirects viral RNAs away from the cellular TAP/NXF1 export pathway, which is the primary route for most cellular mRNAs. royalsocietypublishing.orgoup.com By suppressing TAP/NXF1 recruitment, Rev ensures that the intron-containing viral RNAs are not targeted by host quality control mechanisms that would otherwise lead to their degradation. oup.com In addition to promoting export, Rev's interaction with the RRE via the 34-50 domain can also inhibit the splicing of viral RNA. pnas.org Studies have shown that a peptide corresponding to Rev (34-50) can inhibit splicing in vitro, likely by recruiting splicing factors like SF2/ASF to the RRE in a manner that stalls the splicing process. pnas.org This dual function ensures a sufficient pool of unspliced and singly spliced mRNAs in the cytoplasm for the synthesis of late-stage viral proteins.

Table 1: Key Interactions and Functions of the HIV-1 Rev (34-50) Arginine-Rich Motif (ARM)

Interacting MoleculeKey Residues/Features of Rev (34-50)Consequence of InteractionResearch Finding
Rev Response Element (RRE) RNA Arginine-rich sequence (Arg35, Arg38, Arg39, Arg44)High-affinity, specific binding to RRE; initiation of Rev oligomerization. wikipedia.orgnih.govpnas.orgThe ARM peptide folds into an α-helix upon binding the RRE, stabilizing the complex. nih.govcore.ac.uk
Importin-β Nuclear Localization Signal (NLS) within the ARMMediates nuclear import of the Rev protein. nih.govRev is actively transported into the nucleus to access viral RNAs. nih.govuniprot.org
CRM1/Ran-GTP Complex Indirectly, by facilitating Rev oligomerization which exposes Nuclear Export Signals (NES)Hijacks the host nuclear export machinery for viral RNA transport. nih.govbiorxiv.orgThe Rev/RRE complex is exported from the nucleus via the CRM1 pathway. nih.gov
Splicing Factor 2/Alternative Splicing Factor (SF2/ASF) Rev-dependent recruitment to the RREInhibition of pre-mRNA splicing. pnas.orgRev binding to the RRE recruits SF2/ASF, which can modulate or inhibit splicing. pnas.org

Influence on Viral Assembly and Budding Processes

The function of the Rev (34-50) peptide is a critical upstream event that profoundly influences the later stages of the viral life cycle, namely the assembly of new viral particles and their subsequent budding from the host cell. These processes are orchestrated primarily by the Gag polyprotein. nih.govnih.gov The unspliced, full-length viral RNA serves a dual purpose: it is the template for the translation of Gag and Gag-Pol polyproteins, and it is also the genomic RNA that must be packaged into new virions. frontiersin.orgroyalsocietypublishing.org

The export of this unspliced RNA from the nucleus to the cytoplasm is entirely dependent on the action of Rev and its (34-50) RNA-binding domain. nih.govnih.gov Without functional Rev-mediated export, Gag mRNA remains trapped and is degraded in the nucleus, leading to a complete absence of the primary structural proteins required for assembly. wikipedia.org Thus, the Rev (34-50) motif is indispensable for providing the essential components for virion formation in the cytoplasm. bsmiab.org

Research has revealed a mechanistic link between the nuclear export of viral RNA and its subsequent fate in the cytoplasm. The process of Rev/CRM1-mediated export appears to prime the viral RNA for efficient translation and packaging. nih.gov Studies have shown that simply increasing the cytoplasmic levels of viral RNA is not sufficient to ensure efficient virion production; the manner of export is crucial. nih.gov The encapsidation of genomic RNA into budding particles is significantly enhanced when export is mediated by Rev, suggesting that the RNP complex is delivered to specific cytoplasmic locations or into a state that is highly accessible to the translation and assembly machinery. nih.gov

Once translated, Gag polyproteins traffic to the plasma membrane, where they oligomerize to form an immature capsid shell. nih.gov This process concurrently drives the budding of the viral particle from the cell surface and ensures the selective packaging of the dimeric, unspliced viral RNA genome. nih.gov The entire sequence of events—from Gag synthesis to genome packaging and budding—is therefore contingent on the initial, successful export of the unspliced viral RNA, a process initiated by the binding of the Rev (34-50) domain to the RRE.

Table 2: Role of Rev (34-50) in Facilitating Viral Assembly and Budding

ProcessRole of Rev (34-50)Molecular Consequence
Synthesis of Structural Proteins Mediates export of unspliced Gag mRNA and singly spliced Env mRNA. royalsocietypublishing.orgbsmiab.orgEnables translation of Gag, Gag-Pol, and Env proteins, which are essential for assembly.
Genomic RNA Packaging Mediates export of full-length, unspliced genomic RNA. nih.govmdpi.comMakes the viral genome available in the cytoplasm for encapsidation by Gag.
Efficiency of Assembly Links nuclear export to cytoplasmic utilization pathways. nih.govEnhances the efficiency of viral RNA encapsidation and subsequent assembly processes.

Role in Viral Evasion of Host Restriction Factors (Molecular Mechanisms)

While the Rev (34-50) region does not typically engage in direct combat with host restriction factors, its regulatory function is crucial for the expression of other HIV-1 proteins that serve this very purpose. Host cells possess a variety of intrinsic defense mechanisms, known as restriction factors, that can potently inhibit viral replication. nih.govnih.gov Key examples in humans include APOBEC3G, Tetherin (BST-2), and SAMHD1. nih.govmdpi.com HIV-1 has evolved a suite of accessory proteins—namely Vif, Vpu, Vpr, and Nef—to antagonize these factors. nih.govfrontiersin.org

The expression of these accessory proteins depends on the Rev-mediated export of their respective singly spliced or unspliced mRNAs from the nucleus. frontiersin.orgbsmiab.org For instance:

Vpu , which counteracts the restriction factor Tetherin, is translated from a singly spliced mRNA that contains the RRE and thus requires Rev for its nuclear export. bsmiab.org Tetherin otherwise prevents the release of newly formed virions by physically trapping them on the cell surface. bsmiab.org Vpu mediates the degradation of Tetherin, allowing for efficient viral budding. frontiersin.org

Vif (Viral infectivity factor) is essential for counteracting the APOBEC3G (A3G) enzyme. nih.gov A3G is a cytidine (B196190) deaminase that gets packaged into budding virions and, in the next round of infection, introduces hypermutations into the viral DNA during reverse transcription, rendering it non-viable. Vif, whose mRNA expression is Rev-dependent, targets A3G for proteasomal degradation in the producer cell, preventing its incorporation into new virions. nih.gov

Therefore, the Rev (34-50) domain, by initiating the export of these critical mRNAs, acts as a master switch that enables the virus's broader strategy for immune evasion. Without a functional Rev (34-50) domain, the virus would be unable to synthesize these counter-defense proteins and would be neutralized by the host's intrinsic immunity. nih.gov

Additionally, some research suggests a more direct, albeit nuanced, role for Rev in overcoming host inhibitory mechanisms. Viral RNAs often contain AU-rich instability sequences (INS) that can target them for nuclear retention and degradation. royalsocietypublishing.org The binding of the Rev/RRE complex appears to overcome the negative effects of these INS elements, ensuring the stability and efficient export of the viral transcripts. royalsocietypublishing.orgmdpi.com This can be viewed as a form of evasion from host-mediated RNA surveillance and degradation pathways.

Therapeutic Strategies Targeting Hiv 1 Rev Protein 34 50 Pre Clinical & Molecular Focus

Design of Peptide-Based Inhibitors and Mimetics

Peptide-based inhibitors and their mimetics represent a promising avenue for disrupting the function of the HIV-1 Rev protein. These agents are designed to interfere with the critical interactions mediated by the Rev (34-50) domain.

Rational Design Principles

The rational design of peptide-based inhibitors targeting the Rev (34-50) region is primarily based on mimicking the natural binding interface of the Rev protein with its RRE RNA target. The arginine-rich nature of this peptide segment is a key feature, as the arginine residues play a direct role in RNA binding. biosynth.comnih.gov The design of these inhibitors often involves creating synthetic peptides that retain the essential binding characteristics of the native Rev (34-50) sequence.

One of the core principles in the design of these inhibitors is the concept of the transition-state mimetic. This approach involves creating peptide derivatives that mimic the intermediate state of the Rev-RRE interaction, thereby blocking the natural binding process. nih.gov Furthermore, the structural features of the Rev (34-50) peptide, such as its α-helical conformation when bound to RRE, are taken into account to create conformationally constrained cyclic peptides that exhibit enhanced binding affinity and specificity. pnas.org

Researchers have also explored the functional exchange of the native arginine-rich motif with polyarginine stretches. Studies have shown that a stretch of nine arginines can functionally replace the native Rev (34-50) domain, highlighting the importance of the dense positive charge for RNA interaction. asm.org

Optimization for Enhanced Affinity and Specificity

To improve the therapeutic potential of peptide-based inhibitors, optimization for enhanced affinity and specificity is crucial. A key strategy involves modifying the peptide backbone and side chains to create more stable and potent inhibitors. For instance, modulating the helicity and hydrophobicity of peptides can enhance their antiviral activity. mdpi.com

Another optimization approach is the dimerization of peptide analogs. Dimerized structures can adopt a more helical conformation in hydrophobic environments, leading to improved antiviral efficacy. mdpi.com The introduction of unnatural amino acids and the creation of branched peptides are also being explored to enhance non-canonical interactions with the RRE RNA, thereby increasing binding affinity.

The table below summarizes key findings related to the optimization of peptide-based inhibitors targeting HIV-1 Rev.

Optimization Strategy Key Findings Reference
Modulating Helicity and Hydrophobicity Enhanced antiviral activity and specificity. mdpi.com
Dimerization of Peptide Analogs Improved antiviral efficacy due to more helical conformation. mdpi.com
Introduction of Unnatural Amino Acids Increased binding affinity through non-canonical interactions.
Branched Peptides Scaffold for multivalent binding to the RRE. researchgate.net
Cyclic Peptide Mimetics Nanomolar inhibition of the Tat-TAR interaction, a similar RNA-protein interaction. pnas.org

Peptide Mimetics and Non-Peptidic Scaffolds

While peptide-based inhibitors show promise, they can have limitations such as poor bioavailability and susceptibility to proteases. To overcome these challenges, researchers are developing peptide mimetics and non-peptidic scaffolds. Peptide mimetics are organic molecules that mimic the structure and function of native peptides but with improved pharmacological properties. nih.gov

The development of non-peptidic inhibitors has been a significant focus, with the aim of creating small molecules that can disrupt the Rev-RRE interaction. mdpi.com For example, cyclic ureas have been designed to mimic the interaction of a key water molecule in the binding site of HIV-1 protease, a different viral target, but the principle can be applied to Rev. mdpi.com Structure-based design has also led to the discovery of non-peptidic compounds, such as benzofluorenones, that can inhibit the formation of the Rev-RRE complex. nih.gov

The table below presents examples of peptide mimetics and non-peptidic scaffolds designed to inhibit HIV-1 functions.

Inhibitor Type Example Compound/Class Mechanism of Action Reference
Peptide Mimetics D-peptide fusion inhibitorsInhibit HIV fusion, stable against proteases. nih.gov
Peptide Mimetics Peptide triazoles (PTs)Disrupt gp120 interactions with host cell receptors. nih.gov
Non-peptidic Scaffolds Cyclic Ureas (e.g., DMP323, DMP450)Mimic key interactions in enzyme active sites. mdpi.com
Non-peptidic Scaffolds BenzofluorenonesInhibit formation of the full-length RRE-Rev ribonucleoprotein. nih.gov
Non-peptidic Scaffolds 4-hydroxy-5,6-dihydro-2-pyrone sulfonamides (e.g., Tipranavir)Non-peptidic inhibitor of HIV protease with activity against resistant strains. mdpi.com

Disruption of Rev-Host Factor Interactions

The function of the HIV-1 Rev protein is dependent on its interaction with various host cellular factors. These interactions are critical for the nuclear import and export of Rev, as well as for the subsequent export of viral RNA. Therefore, disrupting these interactions presents a viable therapeutic strategy.

Rev's nuclear import is mediated by cellular proteins such as importin β. researchgate.net Small molecules that can block this interaction could potentially inhibit the nuclear accumulation of Rev, thereby preventing it from accessing the RRE on viral transcripts. For instance, ivermectin has been identified as a specific inhibitor of importin α/β-mediated nuclear import. portlandpress.com

Furthermore, Rev interacts with host factors like the DEAD-box helicase DDX1 and the cellular protein HIC, which can modulate its function. researchgate.netpnas.org Targeting these interactions with small molecules or peptide-based inhibitors could disrupt the Rev-mediated export of viral RNA. CRISPR-Cas9 technology has also been employed to knock out genes encoding for host factors essential for HIV replication, providing a proof-of-concept for this therapeutic approach. escholarship.org

Interference with Rev Oligomerization

For the efficient export of viral RNA, multiple Rev molecules must bind and oligomerize on the RRE. pnas.orgmdpi.combiorxiv.org This oligomerization process is a critical step for the formation of a functional ribonucleoprotein complex that can be recognized by the cellular export machinery. Therefore, interfering with Rev oligomerization is an attractive strategy for inhibiting HIV-1 replication.

Research into inhibitors of oligomerization for other HIV-1 enzymes, such as reverse transcriptase and integrase, provides a framework for developing similar strategies for Rev. uah.espnas.org For example, peptides derived from the dimerization interface of HIV-1 reverse transcriptase have been shown to inhibit its function. uah.es A similar approach could be applied to Rev by designing peptides or small molecules that mimic the Rev-Rev interaction interface.

Inhibition of Rev-RRE Binding

The direct binding of the Rev (34-50) arginine-rich motif to the RRE is the primary function of this domain and a key target for therapeutic intervention. biosynth.compnas.orgmdpi.com Inhibitors that block this interaction can effectively halt the viral replication cycle by preventing the export of essential viral mRNAs.

A variety of molecules have been investigated for their ability to inhibit Rev-RRE binding. These include peptide-based inhibitors derived from the Rev (34-50) sequence itself, which act as competitive inhibitors. targetmol.com Small molecules have also been identified through screening chemical libraries. For example, a benzofluorenone compound was found to inhibit the formation of the Rev-RRE complex by binding to the RRE. nih.gov

RNA-based strategies, such as the use of RNA aptamers that can bind to Rev and block its interaction with the RRE, have also been explored. Furthermore, RNA decoys and ribozymes have been designed to target the Rev protein or the RRE sequence. nih.gov

The table below details various approaches to inhibit Rev-RRE binding.

Inhibitor Type Specific Example/Strategy Mechanism Reference
Peptide-Based Inhibitors HIV-1 Rev (34-50) peptide derivativesCompetitive inhibition of Rev binding to RRE. targetmol.com
Small Molecules Benzofluorenone compoundBinds to the RRE, inhibiting the formation of the Rev-RRE complex. nih.gov
RNA Aptamers Aptamers selected to bind RevBind to the Rev protein, preventing its interaction with the RRE.
RNA Decoys Synthetic RNA molecules mimicking the RRESequester the Rev protein, preventing it from binding to the authentic RRE. nih.gov
Ribozymes Catalytic RNA moleculesDesigned to cleave the Rev mRNA or the RRE sequence. nih.gov

Molecular Approaches to Therapeutic Development and Challenges in Peptide Delivery

The development of therapeutic strategies targeting the HIV-1 Rev protein, particularly the functional (34-50) domain, is increasingly focused on molecular-level interventions. These approaches aim to disrupt the Rev-RRE (Rev Response Element) interaction, which is critical for the nuclear export of unspliced and partially spliced viral RNAs, thereby inhibiting viral replication. nih.govresearchgate.net Concurrently, researchers are tackling the significant hurdles associated with delivering these novel therapeutics, especially peptide-based molecules. nih.govmdpi.com

Molecular therapeutic strategies are diverse, ranging from designing molecules that mimic the Rev peptide to employing gene-editing technologies to excise or silence the viral genes. nih.govnih.gov RNA-based approaches, including small interfering RNAs (siRNAs), ribozymes, and aptamers, represent another major avenue of investigation, designed to target and degrade viral RNA or block protein function. nih.govfrontiersin.orgnih.gov

Molecular Therapeutic Strategies

Pre-clinical research has explored a variety of molecular tools to inhibit the function of the HIV-1 Rev protein. These strategies often target the Rev protein itself or its binding to the RRE.

Peptide-Based Inhibitors and Peptidomimetics: Inspired by the natural Rev peptide, which contains an α-helical domain for RRE recognition, efforts have been made to develop peptide-based ligands and peptidomimetics with enhanced binding affinity and specificity. nih.gov One such approach involves creating branched peptides to serve as a scaffold for multivalent binding to the RRE. nih.gov For instance, researchers have identified branched peptides that bind to the RRE IIB RNA in the sub-micromolar range. nih.gov Another strategy involves inducing α-helicity in RRE-specific peptides through macrolactam constraints, which has resulted in peptidomimetics with improved binding affinity compared to the original peptide. nih.gov D-peptides, which are resistant to proteases, have also been developed using mirror-image phage display to bind with high affinity to conserved viral targets, demonstrating their potential as therapeutic agents. pnas.org

RNA-Based Strategies: RNA-based therapies offer a high degree of specificity for targeting viral components. These strategies can be engineered to target virtually all HIV-1 RNAs. frontiersin.org

Small Interfering RNAs (siRNAs): siRNAs can be designed to be complementary to rev transcripts, leading to their degradation through the RNA interference (RNAi) pathway. nih.govfrontiersin.org This post-transcriptional gene silencing can significantly reduce the expression of viral proteins and protect HIV-1 sensitive cells. frontiersin.org However, the high mutation rate of the HIV genome poses a long-term challenge for siRNA therapy, as escaped viral mutants can emerge. nih.gov

Ribozymes: These are RNA molecules capable of catalyzing specific chemical reactions, including the cleavage of target RNA sequences. Ribozymes can be engineered to specifically target and cleave HIV-1 RNAs, including those containing the RRE, thereby inactivating them. nih.govresearchgate.net Their ability to perform site-specific cleavage makes them an attractive therapeutic option. nih.gov

RNA Aptamers and Decoys: RNA aptamers are short RNA molecules that can fold into specific three-dimensional structures to bind to target proteins like Rev. frontiersin.org Similarly, RNA decoys containing the RRE sequence can act as competitive inhibitors, binding to the Rev protein and preventing it from interacting with the viral RNA. nih.govfrontiersin.org

Gene Editing Technologies: The advent of gene-editing tools, particularly CRISPR/Cas9, has opened new possibilities for targeting the HIV-1 provirus directly.

CRISPR/Cas9: This system can be programmed to target specific sequences within the HIV-1 genome, including the exons for tat and rev. nih.gov By introducing mutations at these sites, the CRISPR/Cas9 technology can effectively decrease the replication of the HIV-1 proviral genome in latency models. nih.gov A significant advantage of this approach is its specificity for the viral genome, with studies showing no mutations in related human genome sequences. nih.gov

Table 1: Pre-clinical Molecular Inhibitors Targeting HIV-1 Rev Function

Inhibitor Class Specific Compound/Approach Mechanism of Action Reported Efficacy (Pre-clinical) Citations
Branched Peptide Compound 4B3 Binds to the stem-loop structure of RRE IIB RNA, interacting with primary and secondary Rev binding sites. Kd value of 410 nM; demonstrates selectivity towards RRE. nih.gov
Peptidomimetic R6QR7 with macrolactam constraints Induced α-helicity to target the RRE major groove. Kd value of 40 nM (4-fold higher affinity than original peptide). nih.gov
Benzofluorenone Unnamed Compound Inhibits the formation of the full-length RRE-Rev ribonucleoprotein by associating with the RRE. Blocks HIV-1 transcription and Rev action. Inhibited RRE-Rev complex formation and blocked HIV-1 replication with low cellular toxicity. researchgate.net
Small Molecule ABX464 Targets viral RNA processes, inhibiting Rev-dependent export of viral RNA. Prevents HIV-1 virus mutation. Efficacious in preclinical and clinical trials; inhibits viral replication in CD4+ cells and reaches viral reservoirs. nih.gov
Gene Editing CRISPR/Cas9 Induces mutations within the Tat and Rev exons of the HIV-1 proviral genome. Effectively decreases the replication of the HIV-1 proviral genome in latency models. nih.gov
RNA Interference siRNA/shRNA Targets rev transcripts for degradation via the endogenous RNAi pathway. Suppresses HIV-1 replication effectively in vitro and in vivo, but viral escape is a major challenge. nih.govfrontiersin.org

Challenges in Peptide Delivery

Despite the promise of peptide-based therapeutics, including those targeting the Rev (34-50) domain, their clinical translation is hampered by significant delivery challenges. nih.govmdpi.com Peptides are often large, hydrophilic molecules, which intrinsically limits their ability to cross cellular membranes. mdpi.com

The primary obstacles include:

Enzymatic Degradation: Peptides are highly susceptible to degradation by proteases in the bloodstream and gastrointestinal tract, leading to poor in vivo stability and a short half-life. nih.govmdpi.com

Poor Permeability: The physicochemical properties of peptides, such as their size and hydrophilicity, result in poor permeability across biological membranes, including the gastrointestinal epithelium, which makes oral delivery particularly challenging. mdpi.com

Endosomal Entrapment: Even when peptides are successfully taken up by cells, they can become trapped within endosomes, preventing them from reaching their cytosolic or nuclear targets. tandfonline.com Efficient endosomal escape is a critical requirement for the intracellular activity of these molecules. tandfonline.com

To overcome these barriers, various strategies are under investigation. mdpi.com Structural modifications such as cyclization can enhance peptide stability against proteolytic enzymes and improve bioavailability. mdpi.com Another approach is the use of cell-penetrating peptides (CPPs), such as the HIV-1 Tat peptide, which can be conjugated to cargo molecules to facilitate their translocation across cell membranes. tandfonline.com However, even with these advancements, achieving efficient and targeted delivery to the cytosol of specific cells remains a formidable challenge in the development of peptide-based HIV therapies. tandfonline.com

Future Directions and Emerging Research Avenues for Hiv 1 Rev Protein 34 50

Elucidation of Dynamic Conformational Ensembles and Transitions

Future research will increasingly focus on the dynamic nature of the Rev (34-50) peptide. While early studies have shown that this peptide is largely unstructured in an aqueous solution, it adopts a more defined alpha-helical conformation upon binding to other Rev monomers or the RRE. pnas.org Understanding the full spectrum of shapes it can adopt—its conformational ensemble—is a key goal.

Advanced techniques like Nuclear Magnetic Resonance (NMR) relaxation dispersion are being employed to detect and characterize transient, or "excited state," conformations of the RRE that Rev binds to. nih.govbiorxiv.org These studies reveal that the RRE itself is not static but exists in a dynamic equilibrium, and these fleeting structures can influence Rev binding. nih.govbiorxiv.org Complementary to experimental methods, molecular dynamics (MD) simulations are becoming a powerful tool to model the peptide-membrane and peptide-RNA interactions at an atomic level. nih.govfrontiersin.org These computational approaches can simulate the conformational transitions of the Rev peptide as it interacts with its binding partners, providing insights that are difficult to capture through static structural methods alone. nih.gov

Table 1: Techniques for Studying Rev (34-50) Dynamics

Technique Application to Rev (34-50) Research Key Findings/Potential Insights
NMR Relaxation Dispersion Characterizing transient RRE structures that are recognized by the Rev peptide. nih.govbiorxiv.org Reveals the existence of non-native "excited state" RRE conformations that modulate Rev binding affinity. nih.gov
Molecular Dynamics (MD) Simulations Simulating the conformational changes of the Rev peptide upon interaction with RNA or other proteins. nih.govfrontiersin.org Provides atomic-level detail on the transition from a disordered to a helical state and the stability of the bound complex.

| Circular Dichroism (CD) Spectroscopy | Assessing the secondary structure (e.g., alpha-helicity) of the Rev peptide under different conditions (e.g., in solution vs. bound to RRE). pnas.org | Confirms that the peptide is largely unstructured in water but gains significant helical content upon binding. pnas.org |

High-Resolution Structural Insights into Full Rev-RRE-Host Factor Complexes

While the structure of the Rev (34-50) peptide bound to a small fragment of the RRE has been informative, a major goal is to visualize this interaction within the context of the entire, fully assembled export complex. This massive ribonucleoprotein (RNP) machine includes multiple Rev protein units, the full-length RRE RNA, and crucial host cell proteins like Crm1 (Exportin-1) and Ran-GTP, which are necessary for nuclear export. biorxiv.orgnih.gov

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for this purpose. Recent cryo-EM studies have successfully determined the structure of the complete HIV-1 nuclear export complex, revealing how six Rev subunits, the RRE, Crm1, and RanGTP assemble. biorxiv.orgucsf.edubiorxiv.org These structures show that the RRE acts as a scaffold, guiding the cooperative assembly of Rev oligomers. pnas.org The Rev (34-50) region, as part of the larger oligomerization domain, is critical for forming the necessary Rev-Rev interfaces that allow the complex to build correctly on the RNA framework. nih.govelifesciences.org These high-resolution snapshots reveal how the binding of Rev to the RRE induces dramatic conformational changes in the protein, highlighting a remarkable structural plasticity that is essential for function. elifesciences.org

Development of Novel Assay Systems for Comprehensive Functional Analysis

To accelerate the discovery of new antiviral agents that target the Rev (34-50) peptide's function, researchers are developing innovative and robust assay systems. The focus is on creating high-throughput screening (HTS) methods that can rapidly test large libraries of small molecules for their ability to inhibit Rev-RRE binding or Rev oligomerization. plos.orgfrontiersin.org

These assays often use fluorescence-based detection or enzyme-linked immunosorbent assay (ELISA) platforms. openbiotechnologyjournal.comoup.com For example, a screening assay might be designed to detect the disruption of the interaction between the Rev alpha-helix and its high-affinity RNA binding site. researchgate.net Such systems allow for the identification of compounds that can specifically block this crucial first step in the assembly of the export complex. dovepress.com The development of sensitive, cell-based reporter assays also allows for the validation of hits from HTS campaigns in a more biologically relevant context. nih.gov

Table 2: Examples of Assay Systems for Rev Function

Assay Type Principle Application
Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled RRE RNA upon binding to the Rev peptide. Disruption of binding by an inhibitor results in a lower signal. High-throughput screening for inhibitors of the initial Rev-RRE interaction.
ELISA-based Assays A biotin-labeled RRE oligomer is immobilized on a plate, and the binding of a tagged Rev protein is detected. Inhibitors are identified by a decrease in the detected signal. oup.com Screening for compounds that block the Rev-RRE binding interface. openbiotechnologyjournal.com

| Cell-based Reporter Assays | Cells are engineered with a reporter gene (e.g., GFP or luciferase) under the control of a Rev-dependent expression system. Functional inhibition of Rev results in a measurable decrease in reporter signal. nih.gov | Validating the in-cell activity of potential inhibitors identified in primary screens. |

Integration with Systems Biology Approaches to HIV-Host Interactions

The function of the Rev (34-50) peptide does not occur in isolation. It is part of a complex network of interactions between viral and host cell components. nih.gov Systems biology aims to understand this broader context by integrating large-scale datasets, such as proteomics and genomics, to create a comprehensive map of the HIV-host interactome. escholarship.orgfrontiersin.org

Proteomic studies have identified numerous host cell proteins that interact with Rev, including various RNA helicases that play complex roles in regulating HIV mRNA. nih.govnih.gov By understanding the complete network of proteins that associate with the Rev-RRE complex, researchers can identify other host dependencies that might be targeted for therapeutic intervention. plos.org Integrating these interaction maps with data from genome-wide siRNA screens, which identify host factors essential for HIV replication, provides a powerful method to validate the functional importance of these connections and uncover the subtle ways HIV hijacks cellular machinery. nih.govescholarship.org This holistic view helps to place the specific role of Rev (34-50) in oligomerization and RNA binding into the larger picture of viral replication and pathogenesis.

Exploration of Post-Translational Modifications and Their Effects on Peptide Function

The function of proteins is often regulated by post-translational modifications (PTMs), where chemical groups are added to the protein after it has been synthesized. nih.gov These modifications, including phosphorylation, acetylation, and ubiquitination, can alter a protein's activity, localization, or interactions. frontiersin.orgnih.gov Future research will delve deeper into how PTMs affecting the Rev protein, particularly in or near the 34-50 region, regulate its function.

It is known that Rev is a phosphoprotein, with studies identifying phosphorylation sites outside the 34-50 domain. nih.govnih.gov However, given the density of arginine residues within the 34-50 motif, the possibility of modifications like methylation, which often targets arginine, is an area for future exploration. Investigating how specific PTMs might enhance or inhibit Rev's ability to bind the RRE, multimerize, or interact with host factors like Crm1 could reveal new mechanisms of viral regulation. For instance, phosphorylation of the related HIV Tat protein has been shown to inhibit its function, suggesting that similar regulatory switches may exist for Rev. asm.org Identifying the host enzymes (kinases, methyltransferases, etc.) responsible for these modifications could provide novel targets for antiviral drugs. frontiersin.org

Table 3: Compound Names Mentioned

Compound Name
Crm1 (Exportin-1)
Ran-GTP
HIV-1 Rev Protein
RRE (Rev Response Element)
Tat
Vpr
Vif
Nef
Vpu
Gag
Pol
Env
Integrase
p6
Retropepsin
Protein Kinase CK2
MAP Kinase
cdc2
DDX3X
DDX5
DDX17
DDX21
Nup214
LEDGF
hSNF5
EED
SRC
PTK2B
LysRS (Lysyl-tRNA synthetase)
PKR (Protein Kinase R)

Q & A

Basic: What structural features of HIV-1 Rev (34-50) enable its interaction with the Rev Response Element (RRE)?

Answer:
HIV-1 Rev (34-50) is an arginine-rich, 17-amino acid peptide derived from the RNA-binding domain of the full-length Rev protein. Its α-helical conformation (observed via circular dichroism spectroscopy) facilitates electrostatic interactions with the major groove of the RRE RNA . The peptide’s high positive charge (+8.98 at pH 7.0) and conserved arginine residues (e.g., Arg-35, Arg-39) are critical for binding specificity and affinity (dissociation constant KD ≈ 10–20 nM) . Methodologically, structural analysis employs:

  • Circular Dichroism (CD): To confirm α-helical content .
  • Fluorescence Spectroscopy: Using 2-aminopurine-labeled RRE variants to monitor binding-induced RNA conformational changes .
  • NMR Spectroscopy: To map residue-specific interactions in Rev (34-50)-RRE complexes .

Basic: What biochemical assays are standard for quantifying Rev (34-50)-RRE binding affinity?

Answer:
Key assays include:

  • Electrophoretic Mobility Shift Assay (EMSA): Measures RNA-protein complex formation by resolving free vs. bound RRE on native gels .
  • Fluorescence-Based Binding Assays: Utilize 2-aminopurine-labeled RRE to detect fluorescence changes upon Rev (34-50) binding (e.g., 2-fold increase at position U72) .
  • Surface Plasmon Resonance (SPR): Provides real-time kinetic data (e.g., association/dissociation rates) .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔH, ΔS) .

Advanced: How can researchers resolve discrepancies in reported dissociation constants (KD) for Rev (34-50)-RRE interactions?

Answer:
Discrepancies in KD values (e.g., 10 nM vs. 20 nM) arise from experimental variables such as:

  • RNA Construct Design: Truncated vs. full-length RRE variants .
  • Buffer Conditions: Ionic strength (e.g., Mg<sup>2+</sup> concentration) impacts electrostatic interactions .
  • Binding Kinetics: Stopped-flow experiments reveal a two-step mechanism: rapid initial binding followed by RNA isomerization, which may not be captured in equilibrium assays .
    To reconcile data, standardize RNA constructs (e.g., RRE-68AP or -72AP), use orthogonal methods (e.g., NMR + fluorescence), and report kinetic parameters (e.g., kon, koff) .

Advanced: What strategies are effective for designing competitive inhibitors of the Rev (34-50)-RRE interaction?

Answer:
Inhibitor design focuses on disrupting Rev’s α-helical structure or blocking RNA interaction:

  • Peptidomimetics: β-hairpin scaffolds mimic Rev’s α-helix, competitively binding RRE with high affinity (e.g., compounds displacing Rev from RRE in fluorescence assays) .
  • Small Molecules: Aminoglycosides (e.g., neomycin) bind RRE’s lower stem, competing with Rev (34-50) (KD = 1.8 μM for inhibitory sites) .
  • Rational Design: Use NMR structures to identify critical Rev residues (e.g., Arg-39, Arg-44) for targeted mutagenesis or covalent modification .
    Validation methods include:
  • Fluorescence Polarization: Quantify inhibitor-induced displacement of fluorescently labeled Rev (34-50) .
  • Cell-Based Assays: Stable Rev-expressing THP-1 models to assess nuclear export inhibition via qRT-PCR of unspliced HIV RNA .

Advanced: How can researchers model Rev (34-50)-RRE interactions in cellular systems?

Answer:

  • Stable Cell Lines: THP-1 cells expressing Rev under constitutive promoters enable studies of Rev-mediated RNA export (validated via qRT-PCR for unspliced HIV transcripts) .
  • Fluorescence In Situ Hybridization (FISH): Visualizes Rev-dependent nuclear-cytoplasmic shuttling of HIV RNA .
  • Yeast Models: Engineered yeast systems express HIV Gag and Rev to study RNA packaging and export mechanisms (e.g., using RT-qPCR for viral RNA quantification) .

Basic: What role does oligomerization play in Rev (34-50) function?

Answer:
Rev (34-50) self-assembles into oligomers (dimers/trimers) via hydrophobic and electrostatic interactions, enhancing RRE binding avidity. Methods to study oligomerization:

  • Analytical Ultracentrifugation: Determines oligomeric state in solution .
  • Crosslinking Assays: Chemical crosslinkers (e.g., glutaraldehyde) stabilize oligomers for SDS-PAGE analysis .
  • CD Spectroscopy: Monitors structural changes during oligomerization .

Advanced: How can transcriptomic approaches elucidate Rev (34-50)-mediated HIV RNA regulation?

Answer:

  • RNA-Seq: Identifies Rev-dependent splicing patterns and nuclear-retained transcripts .
  • qRT-PCR with Splice-Specific Primers: Quantifies ratios of unspliced vs. spliced HIV RNA (e.g., using primers targeting gag or env regions) .
  • Single-Molecule RNA FISH: Resolves spatial distribution of HIV RNA in Rev-expressing cells .

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